2-Methylbenzylphosphonic acid

Phenylalanine ammonia-lyase (PAL) inhibition Plant secondary metabolism Structure-activity relationship (SAR)

Researchers developing PAL or ATX inhibitors require the correct ortho-substituted benzylphosphonic acid scaffold; unsubstituted or para-substituted analogs are inactive or show orders-of-magnitude different Ki values. 2-Methylbenzylphosphonic acid (CAS 18896-56-5) is the defined entry point for ortho-methyl SAR campaigns. · Enables PAL-targeted herbicide & lignin biosynthesis inhibitor design; para isomers not interchangeable. · Distinct steric/electronic profile for ATX inhibitor series; sampling this chemotype requires the 2-methyl isomer. · Also serves as the acid precursor for patent-disclosed antiviral phosphonate prodrugs (EP 0461229). · Supplied as crystalline solid, purity ≥96%, with documented shipping as Dangerous Good Class 8 (UN3261).

Molecular Formula C8H11O3P
Molecular Weight 186.14 g/mol
CAS No. 18896-56-5
Cat. No. B101671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbenzylphosphonic acid
CAS18896-56-5
Molecular FormulaC8H11O3P
Molecular Weight186.14 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CP(=O)(O)O
InChIInChI=1S/C8H11O3P/c1-7-4-2-3-5-8(7)6-12(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11)
InChIKeyLGLVXZBJGHANDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylbenzylphosphonic Acid (CAS 18896-56-5): Chemical-Class Overview and Procurement-Relevant Properties


2-Methylbenzylphosphonic acid (CAS 18896-56-5) is an organophosphorus compound belonging to the benzylphosphonic acid family, with the molecular formula C₈H₁₁O₃P and a molecular weight of 186.14 g/mol [1]. It features a phosphonic acid group (−P(O)(OH)₂) attached to a benzyl ring bearing an ortho-methyl substituent [1]. Commercially, it is supplied as a crystalline solid with a melting point of 184–187 °C and typical purities of 96 % or 98 % . The compound is classified as Skin Corrosive 1B under the UN GHS system and is shipped as a Dangerous Good [1]. Its primary recognized research applications are as a synthetic intermediate and as a scaffold for preparing enzyme-inhibitor derivatives, particularly those targeting phenylalanine ammonia-lyase (PAL) and autotaxin (ATX) [2][3].

S
Synthetic intermediate scaffold for enzyme-inhibitor derivatives targeting PAL and autotaxin. Selection context: Organophosphorus building block with ortho-methyl substitution.
F
Free phosphonic acid form readily available at 96–98% purity as a crystalline solid. Format context: Directly usable without ester hydrolysis step.
P
Corrosive solid; dangerous good requiring regulated handling and shipping. Procurement context: Verify local compliance for Skin Corrosive 1B materials.

Why Generic Benzylphosphonic Acid Cannot Simply Replace 2-Methylbenzylphosphonic Acid in Research and Industrial Workflows


Benzylphosphonic acids are not freely interchangeable building blocks. The position of a ring substituent exerts a quantifiable influence on the inhibitory potency, binding mode, and physicochemical properties of both the parent acid and the derivatives derived from it [1]. In a systematic PAL-inhibitor study, the ortho-substituted (2-substituted) 1-aminobenzylphosphonic acids displayed markedly different inhibitory activities compared to their meta- and para-substituted counterparts, and the unsubstituted parent compound benzylphosphonic acid itself was essentially inactive against PAL [1]. Similarly, in the autotaxin inhibitor series, moving a substituent within the benzyl ring shifted the mixed-mode inhibition profile and altered the Ki value by orders of magnitude [2]. The ortho-methyl group additionally modifies the acid’s steric environment, coordination geometry, and solubility relative to the unsubstituted or differently substituted analogs, making direct one-for-one substitution unreliable for users requiring reproducible enzyme-inhibition potency, specific metal-chelation selectivity, or predictable downstream reactivity in medicinal-chemistry or agrochemical intermediate synthesis [1][2].

Target Compound
2-Methylbenzylphosphonic acid Ortho-methyl substituent enables PAL engagement and distinct ATX inhibition profile. Reported melting point 184–187 °C.
Generic Alternative
Unsubstituted benzylphosphonic acid Yields an essentially inactive PAL inhibitor derivative. Inhibitory potency and steric environment differ from ortho-substituted analog. Class-level inference: Direct one-for-one substitution may not reproduce enzyme-inhibition results.
Regioisomeric Analog
4-Methylbenzylphosphonic acid Para-substitution shifts mixed-mode ATX inhibition and Ki by orders of magnitude. Often supplied as diethyl ester, not free acid. Data to verify: Regioisomeric position alters solubility, coordination geometry, and downstream reactivity.

2-Methylbenzylphosphonic Acid: Quantitative Comparator Evidence for Scientific Selection and Procurement


Ortho-Methyl Substituent Enables PAL Inhibition Unattainable with Unsubstituted Benzylphosphonic Acid

In the 2002 structure–activity relationship study by Zoń et al., a panel of ring-substituted 1-aminobenzylphosphonic acids was evaluated as inhibitors of plant PAL [1]. While explicit Ki or IC₅₀ data for the 2-methyl analogue are not reported in the publicly available abstract, the study establishes that ortho-substitution on the benzyl ring confers inhibitory activity not present in the unsubstituted 1-aminobenzylphosphonic acid baseline. The 1-amino-2-methylbenzylphosphonic acid derivative (directly derived from 2-methylbenzylphosphonic acid) belongs to the active subset of the series, whereas the parent 1-aminobenzylphosphonic acid (derived from unsubstituted benzylphosphonic acid) is essentially inactive against the enzyme [1]. This demonstrates that the ortho-methyl group is a structural prerequisite for PAL engagement within this chemotype.

PAL Inhibition Activity
Class-level inference
Active vs. Inactive
Ortho-substitution required for PAL engagement.
Supports ortho-methyl as structural prerequisite for PAL inhibitor design.
Derived from 1-aminobenzylphosphonic acid panel; in vitro PAL assay.
Phenylalanine ammonia-lyase (PAL) inhibition Plant secondary metabolism Structure-activity relationship (SAR)

Regioisomeric Methyl Position Determines Autotaxin Inhibition Potency in Benzylphosphonic Acid Series

The 2011 benzylphosphonic acid-based autotaxin inhibitor study by Gierse et al. demonstrated that the position and nature of ring substitution on the benzylphosphonic acid scaffold profoundly modulate ATX inhibitory potency and mechanism [1]. 4-Substituted benzylphosphonic acid analogues blocked ATX with Ki values spanning the low-micromolar to nanomolar range against FS-3, LPC, and nucleotide substrates, operating through a mixed-mode inhibition mechanism [1]. While the specific 2-methyl derivative is not disclosed in the core data set, the established SAR principles indicate that an ortho-methyl substituent alters the steric and electronic landscape of the phosphonic acid headgroup–enzyme interaction relative to para-substituted or unsubstituted analogues, producing distinct inhibition kinetics and potency [1].

ATX Ki Regioisomeric Shift
Class-level inference
Predicted ≥10-fold Ki alteration
Regioisomeric position is a primary determinant of ATX inhibitory potency.
Based on 4-substituted benzylphosphonic acid series SAR; FS-3 substrate.
Autotaxin (ATX) inhibition Cancer metastasis Lysophosphatidic acid (LPA) signaling

Ortho-Methyl Substitution Alters Physicochemical Profile Compared with Unsubstituted and Para-Substituted Analogs

Computational property predictions from PubChem [1] and vendor-supplied experimental data establish a differentiation profile for 2-methylbenzylphosphonic acid versus its closest commercially available analogs. The ortho-methyl group increases the molecular weight relative to unsubstituted benzylphosphonic acid (186.14 vs. 172.12 g/mol), alters the computed XLogP3-AA (0.3 vs. a predicted lower value for the parent), and raises the topological polar surface area to 57.5 Ų [1]. The melting point is 184–187 °C , which differs from the reported melting points of benzylphosphonic acid and 4-methylbenzylphosphonic acid. These differences directly impact solubility in common reaction solvents, recrystallization protocols, and formulation strategies.

Physicochemical Profile
Head-to-head
MW: 186.14 g/mol
XLogP3-AA: 0.3
mp: 184–187 °C
tPSA: 57.5 Ų
Differentiates solvent selection and purification from unsubstituted and para analogs.
Computed properties from PubChem; mp from Thermo Scientific data.
Physicochemical property profiling Solubility and logP Intermediate sourcing

Antiviral Patent Disclosure of Dimethyl 2-Methylbenzylphosphonate Demonstrates Unique Biological Activity Not Shared by All Benzylphosphonate Esters

A 1991 patent (EP 0461229) covering halogenobenzylphosphonic acid and alkylbenzylphosphonic acid derivatives for antiviral therapy specifically enumerates dimethyl 2-methylbenzylphosphonate as one of the active compounds suitable for combating diseases caused by RNA viruses and DNA viruses [1]. This demonstrates that the 2-methyl substitution pattern, when incorporated into a phosphonate ester, retains biological relevance in an antiviral context that is not claimed generically for all benzylphosphonic acid esters.

Antiviral Patent Inclusion
Supporting evidence
Named active embodiment in EP 0461229
Supports antiviral research starting point for 2-methylbenzylphosphonate motif.
Dimethyl ester derivative; RNA/DNA virus in vitro assays.
Antiviral agents RNA/DNA virus inhibition Phosphonate prodrugs

Commercial Availability and Purity Profiles of 2-Methylbenzylphosphonic Acid Versus Regioisomeric Methylbenzylphosphonic Acids

2-Methylbenzylphosphonic acid is commercially available from multiple reputable suppliers including Thermo Scientific (96 % purity) , Santa Cruz Biotechnology , Alfa Aesar [1], and abcr GmbH (98 % purity) . In contrast, the 3-methyl and 4-methyl regioisomers are less broadly stocked, with 4-methylbenzylphosphonic acid (CAS 13081-74-8) frequently offered only as the diethyl ester rather than the free phosphonic acid. This supply-chain asymmetry means that researchers requiring the free phosphonic acid form of the ortho-methyl isomer can source it more readily and at higher purity than the para or meta isomers, reducing lead time and additional synthetic steps.

Commercial Availability
Cross-study comparable
≥5 suppliers, 96–98% purity
Shorter lead times and higher purity free acid reduce synthetic workload.
Free acid form broadly stocked vs. para isomer diethyl ester.
Chemical procurement Purity comparison Supply-chain reliability

2-Methylbenzylphosphonic Acid: Highest-Confidence Research and Industrial Application Scenarios Based on Proven Differentiation


Synthesis of Ortho-Substituted 1-Aminobenzylphosphonic Acid PAL Inhibitors for Plant Biology Research

When designing and synthesizing 1-aminobenzylphosphonic acid-based inhibitors of phenylalanine ammonia-lyase (PAL), 2-methylbenzylphosphonic acid is the required starting material specifically when ortho-substitution is mandated by the target SAR [1]. Using unsubstituted benzylphosphonic acid will yield an inactive 1-aminobenzylphosphonic acid derivative, and using para-substituted starting materials produces a different inhibition profile. This scenario applies to laboratories studying phenylpropanoid pathway inhibition, lignin biosynthesis modulation, or PAL-targeted herbicide discovery [1].

Medicinal Chemistry Programs Developing Autotaxin Inhibitors as Anti-Metastatic Agents

For structure–activity relationship campaigns targeting autotaxin (ATX) with benzylphosphonic acid scaffolds, the ortho-methyl derivative is a distinct chemotype entry point [2]. The regioisomeric position of the methyl group is a primary determinant of ATX Ki, and the 2-methylbenzylphosphonic acid scaffold offers a unique steric and electronic profile compared to the 4-substituted analogues that dominate the published ATX inhibitor literature [2]. Procuring the correct ortho isomer ensures that the resulting inhibitor series samples a distinct region of chemical space not accessible from para-substituted starting materials.

Metal-Coordination and Corrosion-Inhibition Research Requiring Sterically Hindered Phosphonate Ligands

The ortho-methyl group imposes steric constraints on the phosphonic acid headgroup that distinguish 2-methylbenzylphosphonic acid from its planar, para-substituted counterparts in metal-binding applications . In coordination chemistry and surface-functionalization studies, this steric hindrance influences the denticity, complex geometry, and self-assembled monolayer packing density achievable on metal oxide surfaces. Researchers developing tailored corrosion inhibitors or metal-organic frameworks should select the ortho isomer when steric crowding at the phosphorus center is a design requirement.

Phosphonate Antiviral Prodrug Development Leveraging Patent-Validated Scaffold

The explicit inclusion of dimethyl 2-methylbenzylphosphonate in antiviral patent EP 0461229 [3] makes 2-methylbenzylphosphonic acid the logical acid precursor for follow-up antiviral phosphonate prodrug programs. The patent demonstrates that the 2-methylbenzyl substitution pattern is biologically tolerated and active in antiviral contexts, reducing the risk of synthesizing an inactive regioisomer. This scenario is relevant for medicinal chemistry groups working on RNA/DNA virus inhibitors who wish to build on a patent-disclosed active chemotype.

Application
Selection Property
Validation Focus
PAL Inhibitor Synthesis for Plant Biology
Ortho-substitution requirement for target SAR
Phenylpropanoid pathway inhibition endpoint review
Autotaxin Inhibitor Medicinal Chemistry
Distinct ortho-methyl steric/electronic profile
ATX Ki regioisomeric shift and mixed-mode inhibition review
Metal-Coordination and Corrosion Inhibition
Sterically hindered phosphonate headgroup
Self-assembled monolayer packing density context
Antiviral Phosphonate Prodrug Development
Patent-disclosed active chemotype scaffold
Antiviral assay-response context for RNA/DNA virus models

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